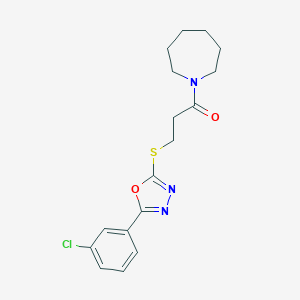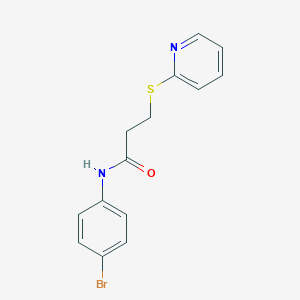![molecular formula C15H18N2O2S B285602 3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one](/img/structure/B285602.png)
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one is an organic compound with a complex structure that includes a 1,3,4-oxadiazole ring, a sulfanyl group, and a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids through cyclization reactions. The sulfanyl group is then introduced via a thiolation reaction, and the final step involves the addition of the butan-2-one moiety through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and sulfanyl moieties. These interactions can modulate biological pathways, leading to various effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
2-Butanone, 3,3-dimethyl-: Lacks the oxadiazole and sulfanyl groups, making it less complex.
Uniqueness
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one is unique due to its combination of a 1,3,4-oxadiazole ring and a sulfanyl group, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C15H18N2O2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-10-7-5-6-8-11(10)13-16-17-14(19-13)20-9-12(18)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
AHQFJZFOYWSVCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)



![ETHYL 2-{[2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}ACETATE](/img/structure/B285536.png)
![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)
![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
